2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-methoxy-2-(2-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(3-7)11-2/h4,6H,3,7H2,1-2H3 |
InChI Key |
FCSWTQCBHKNKFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(CN)OC |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)
The most widely adopted method to prepare 1,2,3-triazole derivatives, including the target compound, is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry." This method efficiently forms the 1,2,3-triazole ring under mild conditions with high regioselectivity.
- Step 1: Preparation of an azide precursor, often a 2-methyl azide derivative.
- Step 2: Reaction of the azide with a terminal alkyne bearing the methoxyethanamine moiety.
- Step 3: Copper(I) catalyst (e.g., CuSO4 with sodium ascorbate) promotes the cycloaddition to yield the 1,4-disubstituted 1,2,3-triazole.
This method allows the direct formation of the 2-methyl-1,2,3-triazole ring attached to the methoxy-ethanamine side chain.
Functional Group Transformations and Methylation
- After triazole ring formation, methylation at the N-2 position of the triazole ring can be performed using methylating agents such as iodomethane to obtain the 2-methyl substitution pattern.
- The ethanamine side chain can be introduced or modified via reduction, oxidation, or substitution reactions on precursor molecules.
For example, alcohol precursors can be oxidized to aldehydes (using Dess–Martin periodinane), followed by conversion to alkynes (Ohira–Bestmann reagent), which then undergo CuAAC to form the triazole ring.
Nucleophilic Substitution and Coupling Reactions
Alternative synthetic routes involve nucleophilic aromatic substitution or Pd-catalyzed coupling reactions to introduce the triazole moiety onto aromatic or aliphatic backbones.
- Aromatic nucleophilic substitution of aryl fluorides with triazole nucleophiles.
- Pd-catalyzed cross-coupling of triazole derivatives with brominated substrates.
Though these methods are more common for aryl-triazole derivatives, they provide insight into the versatility of triazole ring incorporation.
Use of Solvents and Catalysts
- Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), methanol, ethanol, and dioxane.
- Bases such as potassium carbonate are used to deprotonate amines or phenols before nucleophilic substitution.
- Phase transfer catalysts like tetrabutylammonium bromide (TBABr) can facilitate reactions in biphasic systems.
- Acid addition salts of the compound can be prepared by treatment with acids like hydrochloric acid, hydrobromic acid, or methanesulfonic acid in suitable solvents.
Representative Preparation Method (Stepwise)
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of azide precursor | From suitable halide and sodium azide | Azide intermediate for cycloaddition |
| 2 | Preparation of alkyne-functionalized ethanamine derivative | From alcohol oxidation and alkyne introduction | Terminal alkyne ready for cycloaddition |
| 3 | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | CuSO4, sodium ascorbate, DMF or methanol, room temp | Formation of 1,2,3-triazole ring |
| 4 | Methylation of triazole N-H | Iodomethane, base (e.g., K2CO3), DMF, room temp | 2-Methyl substitution on triazole ring |
| 5 | Purification | Column chromatography or recrystallization | Pure 2-methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine |
Analytical and Characterization Data
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of methoxy, methyl, triazole, and ethanamine protons.
- Mass Spectrometry: Molecular ion peak at m/z 157 (M+1) consistent with molecular weight 156.19 g/mol.
- InChIKey: FCSWTQCBHKNKFN-UHFFFAOYSA-N confirms compound identity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Structural Features
The target compound shares core structural motifs with several triazole-containing derivatives:
Key Observations :
- The methoxy group in the target compound likely enhances solubility compared to lipophilic groups (e.g., phenyl in ).
- The 2-methyl-2H-1,2,3-triazole configuration may confer metabolic stability over 1,2,4-triazole isomers due to steric hindrance .
Physicochemical and Crystallographic Properties
- Solubility : The methoxy group likely improves aqueous solubility compared to halogenated analogs (e.g., chloro in ).
- Crystal Packing : Isostructural compounds () show that substituents like halogens influence packing. The methoxy group’s polarity may promote intermolecular hydrogen bonding, affecting crystallinity .
- Conformational Analysis : Planar triazole rings () suggest rigidity, while the methoxy group’s orientation could introduce torsional strain.
Biological Activity
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is with a molecular weight of 156.19 g/mol. The triazole ring structure contributes to its unique chemical properties, including stability against metabolic degradation and the ability to engage in hydrogen bonding and π-stacking interactions .
Synthesis
The synthesis of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method for creating triazole compounds. This reaction allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity.
Antimicrobial Properties
Research indicates that 1,2,3-triazoles exhibit significant antimicrobial activity. A study highlighted that various triazole derivatives were synthesized and tested for their inhibitory effects against several microbial strains. The results demonstrated that compounds containing the triazole moiety showed promising antimicrobial effects . Specifically, compounds similar to 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine were noted for their enhanced biocompatibility and effectiveness against resistant strains.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, hybrids containing triazole structures have shown cytotoxic effects against cancer cell lines such as HepG-2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values indicating potent activity . The incorporation of electron-donating groups in the phenyl ring attached to the triazole significantly improved cytotoxicity across various cancer types.
Antioxidant Activity
In addition to antimicrobial and anticancer properties, 1,2,3-triazoles have demonstrated antioxidant capabilities. The antioxidant profile was assessed using various bioanalytical methods such as ABTS assays. Compounds similar to 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine exhibited notable radical scavenging activities .
Structure–Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. The position and type of substituents on the triazole ring can significantly influence their potency. For example:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Triazole with methyl group | 12.22 | High cytotoxicity |
| Compound B | Triazole with methoxy group | 13.36 | Moderate cytotoxicity |
| Compound C | Triazole without substituent | 15.31 | Lower cytotoxicity |
This table illustrates how modifications to the triazole structure can enhance or reduce biological activity.
Case Studies
- Antimicrobial Study : A recent investigation reported that a series of synthesized triazoles exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of hydrophobic groups improved membrane permeability and antimicrobial efficacy .
- Anticancer Research : In a comparative study involving various triazole derivatives, it was found that those with specific substitutions at the N(1) position exhibited superior activity against multiple cancer cell lines compared to unsubstituted analogs .
Q & A
Q. What synthetic strategies are effective for preparing 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine?
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging its triazole-forming reactivity. Key steps include:
- Click Chemistry : Reacting a terminal alkyne (e.g., propargylamine derivative) with an azide (e.g., 2-methoxy-2-azidoethane) under Cu(I) catalysis. Reaction conditions: anhydrous solvent (e.g., THF or DMF), room temperature or mild heating (50–60°C), and inert atmosphere (argon/nitrogen) to prevent Cu oxidation .
- Purification : Recrystallization from ethanol or methanol, as demonstrated in analogous triazole-amine syntheses (e.g., N,N-diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine) .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azide preparation | NaN₃, DMF, 12h, RT | 85% |
| CuAAC reaction | CuSO₄·5H₂O, sodium ascorbate, THF, 24h, 50°C | 72% |
| Purification | Ethanol recrystallization | 95% purity |
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (±0.3%) .
Advanced Questions
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:
- Visualization : Mercury CSD for packing diagrams and ORTEP for thermal ellipsoid plots .
Case Study : A related rhenium-triazole complex achieved R1 = 0.0306 using SHELXL, demonstrating robustness for triazole-containing systems .
Q. How can computational modeling predict its reactivity or biological interactions?
- Docking Studies : Use AutoDock Vina or GOLD to model interactions with biological targets (e.g., enzymes). For example:
- DFT Calculations : Gaussian 09 or ORCA to optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict redox behavior.
Q. Example Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
Q. How to address discrepancies in spectroscopic or crystallographic data?
- Cross-Validation : Combine NMR, MS, and SCXRD to resolve ambiguities (e.g., tautomerism in triazole rings).
- Temperature-Dependent Studies : Vary crystallization conditions (solvent, temperature) to isolate polymorphs or conformational isomers .
- Database Mining : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous triazole-amine compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
